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Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428 Get Quote

Disclaimer: NP-1815-PX is a potent and selective P2X4R antagonist, investigated for its anti-

inflammatory and analgesic properties. It is the active pharmaceutical ingredient (API), not a

pre-formulated vehicle. This guide provides technical support for researchers on the

formulation and in vivo application of NP-1815-PX. All products are for research use only and

not for human consumption.

Frequently Asked Questions (FAQs)
Q1: What is NP-1815-PX and what is its mechanism of action?

NP-1815-PX is a selective antagonist of the P2X4 receptor (P2X4R).[1][2][3] P2X4R is an ATP-

gated ion channel primarily expressed on microglia in the central nervous system. In chronic

pain states, activated microglia release signaling molecules like Brain-Derived Neurotrophic

Factor (BDNF) upon P2X4R activation. BDNF then acts on neurons to increase their

excitability, contributing to pain hypersensitivity. By blocking P2X4R, NP-1815-PX aims to

interrupt this signaling cascade, thereby reducing chronic pain.

Q2: How should I store NP-1815-PX?

For optimal stability, NP-1815-PX powder should be stored at -20°C for up to three years.[2]

Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year.[2]

The sodium salt form of NP-1815-PX in solution is stable for 6 months at -80°C and 1 month at

-20°C when sealed and protected from moisture.[1]
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Q3: What is the difference between NP-1815-PX and NP-1815-PX sodium?

NP-1815-PX sodium is the salt form of the compound, which generally offers improved

solubility in aqueous solutions compared to the free acid form.[1] For in vivo experiments

requiring aqueous-based formulations, the sodium salt may be preferable.

Q4: Can NP-1815-PX be administered orally?

There is limited information on the oral bioavailability of NP-1815-PX. One retracted study in a

murine colitis model reported oral administration at doses of 3, 10, and 30 mg/kg using

methocel as a vehicle.[4] However, due to the retraction of this article, these findings should be

interpreted with caution. Researchers should determine the oral bioavailability of their specific

formulation through pharmacokinetic studies.
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Issue Potential Cause Troubleshooting Steps

Precipitation of NP-1815-PX

during formulation or upon

injection

Low aqueous solubility of the

compound.

- Use the more soluble NP-

1815-PX sodium salt. -

Prepare a co-solvent system. A

common formulation for

hydrophobic compounds is

10% DMSO, 40% PEG300,

5% Tween-80, and 45% saline.

Prepare by adding each

component sequentially and

ensuring complete dissolution

at each step. - For in vitro

studies, NP-1815-PX is soluble

in DMSO up to 50 mg/mL with

the aid of ultrasonication.

Inconsistent or lack of in vivo

efficacy

Poor bioavailability, rapid

metabolism, or suboptimal

dosage.

- Optimize the formulation to

improve solubility and stability.

- Conduct pilot dose-response

studies to determine the

effective dose for your animal

model and route of

administration. A study in a

mouse model of herpetic pain

showed an anti-allodynic effect

with intrathecal administration

of 30 pmol/5 μl.[5] - Consider

alternative routes of

administration (e.g.,

intravenous, intraperitoneal,

intrathecal) that may offer

better systemic exposure.

Adverse effects or toxicity in

animals

Toxicity of the vehicle or high

concentration of the

compound.

- Minimize the concentration of

organic solvents like DMSO in

the final formulation. - Conduct

a maximum tolerated dose

(MTD) study for your specific
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formulation and animal model.

- Observe animals closely for

any signs of distress or

adverse reactions following

injection.

Difficulty with intrathecal

injections

Small injection volume and

potential for precipitation.

- Ensure the formulation is

sterile-filtered and free of

particulates. - Use a

formulation with good solubility

and stability to prevent

precipitation in the

cerebrospinal fluid. For

intrathecal administration in

mice, NP-1815-PX has been

administered in a vehicle of

phosphate-buffered saline

(PBS).[5]

Quantitative Data Summary
In Vitro Activity

Compound Target Assay IC50

NP-1815-PX Human P2X4R
Ca2+ influx in

hP2X4R-1321N1 cells
0.26 µM

In Vivo Dosage
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Compound
Animal
Model

Route of
Administrat
ion

Effective
Dose

Observed
Effect

Reference

NP-1815-PX

Mouse model

of herpetic

pain

Intrathecal 30 pmol/5 μl
Anti-allodynic

effect
[5]

NP-1815-PX

Rat model of

colitis

(Retracted)

Oral
3, 10, 30

mg/kg

Attenuation of

body weight

loss

[4]

Note: Data from the retracted publication should be treated with caution.

Experimental Protocols & Visualizations
P2X4R Signaling Pathway in Neuropathic Pain
The following diagram illustrates the proposed signaling cascade involving P2X4R in microglia,

which contributes to chronic pain.
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Caption: P2X4R signaling pathway in chronic pain.

Experimental Workflow: In Vivo Testing of NP-1815-PX in
a Mouse Model of Neuropathic Pain
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This diagram outlines a typical experimental workflow for evaluating the efficacy of a formulated

NP-1815-PX solution in a mouse model of neuropathic pain, such as the spinal nerve

transection model.

Preparation

Testing

Analysis

Formulate NP-1815-PX
(e.g., in co-solvent system)

Induce Neuropathic Pain
(e.g., Spinal Nerve Transection)

Baseline Behavioral Testing
(e.g., von Frey test)

Administer NP-1815-PX or Vehicle
(e.g., Intrathecal Injection)

Post-Treatment Behavioral Testing
(at various time points)

Data Analysis
(e.g., Paw Withdrawal Threshold)

Tissue Collection (optional)
(e.g., Spinal Cord for analysis)

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15586428?utm_src=pdf-body
https://www.benchchem.com/product/b15586428?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: In vivo experimental workflow for NP-1815-PX.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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